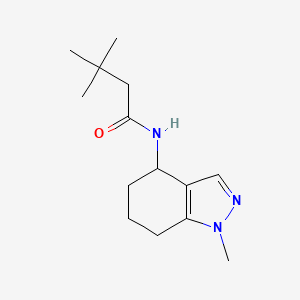
3,3-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)butanamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPIB and is a derivative of the indazole family. DMPIB has been found to exhibit promising effects in treating various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mecanismo De Acción
The mechanism of action of DMPIB is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways. DMPIB has been found to inhibit the activity of certain enzymes and receptors that are involved in the growth and survival of cancer cells. In neurodegenerative disorders, DMPIB has been shown to protect neurons from oxidative stress and inflammation. The anti-inflammatory effects of DMPIB are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DMPIB has been found to have various biochemical and physiological effects. In cancer research, DMPIB has been shown to induce apoptosis (programmed cell death) in cancer cells. DMPIB has also been found to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for tumor growth and metastasis. In neurodegenerative disorders, DMPIB has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases. Additionally, DMPIB has been found to reduce inflammation in various tissues, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPIB has several advantages for lab experiments. It is a relatively stable compound that can be synthesized with high yield and purity. DMPIB has also been found to exhibit low toxicity, making it a viable compound for in vitro and in vivo studies. However, DMPIB has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability and efficacy. DMPIB also has a short half-life, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for DMPIB research. In cancer research, DMPIB could be further studied for its potential to induce apoptosis in cancer cells and inhibit tumor growth. In neurodegenerative disorders, DMPIB could be studied for its potential to protect neurons from oxidative stress and inflammation. Additionally, DMPIB could be further studied for its anti-inflammatory effects in various tissues. Further research is required to fully understand the mechanism of action of DMPIB and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of DMPIB involves a multi-step process that starts with the reaction of 4,5,6,7-tetrahydroindazole with 3,3-dimethylbutyryl chloride. The intermediate product is then reacted with methylamine to produce DMPIB. The synthesis of DMPIB has been optimized to increase yield and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
DMPIB has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, DMPIB has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. DMPIB has also been studied for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, DMPIB has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
3,3-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-14(2,3)8-13(18)16-11-6-5-7-12-10(11)9-15-17(12)4/h9,11H,5-8H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARLLVFHNSWGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCCC2=C1C=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

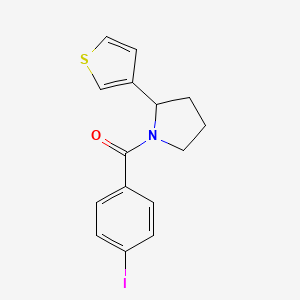
![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)
![2-(3,4-Difluorophenoxy)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495302.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)

![N-(2,5-dichlorophenyl)-1-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7495318.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)
![5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7495331.png)
![(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)
![N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide](/img/structure/B7495339.png)
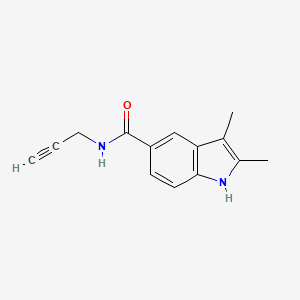
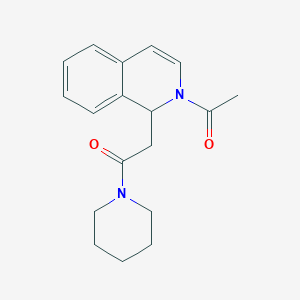
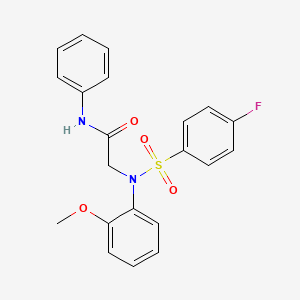
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7495400.png)